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Compound of Interest

Compound Name: PF-431396

Cat. No.: B1679699

Technical Support Center: PF-431396

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the off-target kinase inhibition profile of PF-
431396, along with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of PF-4313967?

PF-431396 is a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine
Kinase 2 (PYK2).[1][2] It exhibits strong inhibitory activity with IC50 values of 2 nM for FAK and
11 nM for PYK2.[1][2]

Q2: Does PF-431396 have known off-target activities?

Yes, PF-431396 is known to inhibit other kinases and proteins. Notably, it has a binding affinity
(Kd) of 445 nM for the bromodomain-containing protein BRD4.[1][2] It also demonstrates
significant inhibition of other kinases. One study reported that at a concentration of 1 uM, PF-
431396 inhibited JAK3, TrkA, and Aurora A (Aur2) by more than 90%.[3] Furthermore, when
tested at 10 uM against a diverse panel of kinases, over half of the kinases showed greater
than 50% inhibition, indicating a broad off-target profile at higher concentrations.[3]

Q3: Where can | find a complete kinome scan or selectivity profile for PF-4313967
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While the off-target activities mentioned above have been documented, a comprehensive,
publicly available kinome scan profiling PF-431396 against a full panel of kinases with specific
IC50 values is not readily available in the reviewed literature. Researchers should consider
performing their own selectivity profiling for kinases of interest.

Q4: What are the recommended experimental approaches to validate off-target effects of PF-
4313967

To validate potential off-target effects, a combination of in vitro biochemical assays and cell-
based assays is recommended. Biochemical assays using purified kinases will determine direct
inhibition, while cell-based assays will provide insights into the compound's effects in a more
physiological context.

Data Presentation: Off-Target Inhibition Profile of
PF-431396

The following table summarizes the known on-target and off-target inhibitory activities of PF-
431396.

Target Activity Type Value Reference
FAK IC50 2 nM [11[2]

PYK2 IC50 11 nM [1]12]

BRD4 Kd 445 nM [1][2]

JAK3 % Inhibition >90% at 1 puM [3]

TrkA % Inhibition >90% at 1 puM [3]
Aurora A (Aur2) % Inhibition >90% at 1 pM [3]

. . . >50% at 10 uM for
Diverse Kinase Panel % Inhibition ] [3]
>50% of kinases

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in biochemical kinase assays.
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o Possible Cause: Reagent quality and concentration.
o Troubleshooting Step:
» Ensure the purity and activity of the recombinant kinase.

= Verify the concentration of ATP; IC50 values of ATP-competitive inhibitors are highly
sensitive to ATP concentration.

» Use freshly prepared buffers and solutions.
e Possible Cause: Assay format.

o Troubleshooting Step: Different assay technologies (e.g., fluorescence, luminescence) can
yield different results. If possible, validate findings using an orthogonal assay method.

e Possible Cause: Compound precipitation.

o Troubleshooting Step: PF-431396 has limited aqueous solubility. Ensure it is fully
dissolved in the assay buffer. The final DMSO concentration should be consistent across
all wells and ideally below 1%.

Issue 2: Lack of cellular activity despite potent biochemical inhibition.
o Possible Cause: Poor cell permeability.

o Troubleshooting Step: Assess the cell permeability of PF-431396 in your cell line of
interest using specific assays.

o Possible Cause: Efflux by cellular transporters.

o Troubleshooting Step: Co-incubate with known efflux pump inhibitors to see if the cellular
activity of PF-431396 is restored.

e Possible Cause: Compound instability or metabolism.

o Troubleshooting Step: Determine the stability of PF-431396 in your cell culture medium
over the time course of the experiment.
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Issue 3: Unexpected cellular phenotype not explained by FAK/PYK2 inhibition.
o Possible Cause: Off-target effects.
o Troubleshooting Step:

» Review the known off-targets (BRD4, JAKS3, TrkA, Aurora A) and their signaling
pathways to see if they could explain the observed phenotype.

» Perform target engagement studies in cells to confirm that PF-431396 is interacting with

the suspected off-target protein.
» Use a more selective FAK/PYK2 inhibitor as a control if available.
» Consider performing a broader off-target screening, such as a kinome scan.

Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of PF-
431396 against a kinase of interest. Specific conditions such as enzyme and substrate
concentrations should be optimized for each kinase.

» Reagent Preparation:

o

Prepare a 10 mM stock solution of PF-431396 in 100% DMSO.

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA,
2 mM DTT).

[¢]

Prepare a 2X solution of the specific peptide substrate and ATP in kinase buffer. The ATP

[¢]

concentration should be at or near the Km for the specific kinase.

Prepare a 2X solution of the purified recombinant kinase in kinase buffer.

[¢]

o Assay Procedure (96-well plate format):

o Create a serial dilution of the PF-431396 stock solution in 100% DMSO.
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o Add 1 pL of the diluted inhibitor or DMSO (for control wells) to the assay wells.

o Add 24 uL of the 2X kinase/substrate/ATP mixture to each well.

o Initiate the kinase reaction by adding 25 uL of the 2X kinase solution to each well.
o Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

o Stop the reaction by adding a stop solution (e.g., EDTA).

o Detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay
(Promega) or a fluorescence-based method, following the manufacturer's instructions.

e Data Analysis:

o Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO
control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Target and Off-Target Inhibition

This protocol describes a general method to assess the inhibitory effect of PF-431396 on the
phosphorylation of a target or off-target substrate in cells.

e Cell Culture and Treatment:
o Plate cells at an appropriate density and allow them to adhere overnight.

o Starve the cells in a serum-free medium for 4-6 hours if necessary to reduce basal
signaling.

o Pre-treat the cells with various concentrations of PF-431396 (e.g., 0-10 uM) for 1-2 hours.
Include a DMSO vehicle control.

e Cell Stimulation and Lysis:
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o Stimulate the cells with an appropriate agonist (e.g., growth factor, cytokine) to activate the
signaling pathway of interest, if required.

o After stimulation, wash the cells with ice-cold PBS.

o Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

o Western Blot Analysis:

o

Determine the protein concentration of the cell lysates.
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane and probe with a primary antibody specific for the phosphorylated
form of the substrate of interest.

o Strip and re-probe the membrane with an antibody for the total protein as a loading
control.

o Visualize the bands using an appropriate detection method (e.g., chemiluminescence).
o Data Analysis:

o Quantify the band intensities and normalize the phosphorylated protein signal to the total
protein signal.

o Determine the concentration-dependent effect of PF-431396 on substrate phosphorylation.

Mandatory Visualizations
Signaling Pathways

Below are diagrams of the primary signaling pathways of FAK/PYK2 and the known off-targets
of PF-431396.
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Caption: Simplified FAK/PYK2 Signaling Pathway.
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Caption: Overview of Signaling Pathways for Known PF-431396 Off-Targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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